molecular formula C15H23NO B5134344 [1-[(2,4-dimethylphenyl)methyl]piperidin-2-yl]methanol

[1-[(2,4-dimethylphenyl)methyl]piperidin-2-yl]methanol

Cat. No.: B5134344
M. Wt: 233.35 g/mol
InChI Key: LPDHXJLJZRIPCY-UHFFFAOYSA-N
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Description

[1-[(2,4-dimethylphenyl)methyl]piperidin-2-yl]methanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(2,4-dimethylphenyl)methyl]piperidin-2-yl]methanol typically involves the reaction of 2,4-dimethylbenzyl chloride with piperidine under basic conditions, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[1-[(2,4-dimethylphenyl)methyl]piperidin-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions include ketones from oxidation, various alcohol derivatives from reduction, and substituted aromatic compounds from electrophilic substitution .

Scientific Research Applications

Chemistry

In chemistry, [1-[(2,4-dimethylphenyl)methyl]piperidin-2-yl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential effects on various biological pathways. It is used in the development of new drugs targeting specific receptors or enzymes .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their efficacy in treating conditions such as pain, inflammation, and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are utilized in the manufacture of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of [1-[(2,4-dimethylphenyl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

What sets [1-[(2,4-dimethylphenyl)methyl]piperidin-2-yl]methanol apart is its specific substitution pattern on the aromatic ring and the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in drug development and industrial processes .

Properties

IUPAC Name

[1-[(2,4-dimethylphenyl)methyl]piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-6-7-14(13(2)9-12)10-16-8-4-3-5-15(16)11-17/h6-7,9,15,17H,3-5,8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDHXJLJZRIPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCCCC2CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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